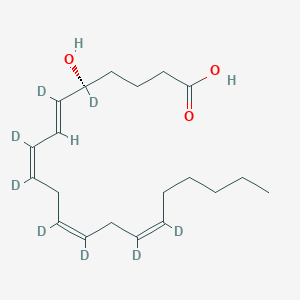

5(S)-HETE-d8

Descripción general

Descripción

5(S)-HETE-d8 is intended for use as an internal standard for the quantification of 5-HETE by GC- or LC-MS. (±)5-HETE is formed via non-enzymatic oxidation of arachidonic acid. 5(S)- and 5(R)-HETE are formed by lipoxygenase-mediated oxidation of arachidonic acid.

This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 5(S)-HETE by GC- or LC-mass spectrometry (MS). 5(S)-HETE is produced by the action of 5-lipoxygenase on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to the 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4.

Actividad Biológica

5(S)-HETE-d8, a deuterated form of 5-Hydroxyeicosatetraenoic acid (5-HETE), is a significant compound in the study of lipid mediators and their biological activities. This article explores its biological activity, including its role in inflammation, cancer, and metabolic pathways, supported by case studies and research findings.

Overview of this compound

5(S)-HETE is a member of the hydroxyeicosanoid family, derived from arachidonic acid through the action of lipoxygenases. The deuterated version, this compound, is primarily used as an internal standard in mass spectrometry for quantifying 5-HETE levels in biological samples .

Biological Functions

1. Inflammatory Response

5(S)-HETE acts as a potent inflammatory mediator. Studies have shown that both 5(R)-HETE and 5(S)-HETE significantly enhance neutrophil migration, which is crucial in inflammatory lung diseases. In vitro experiments indicated that these compounds increase mucus production and induce airway contraction, highlighting their role in respiratory conditions .

2. Cancer Promotion

Research suggests that 5(S)-HETE may promote the growth of certain cancer types. It has been implicated in stimulating tumor cell proliferation and may contribute to metastasis through its effects on cellular signaling pathways . The conversion of 5(S)-HETE to 5-oxo-ETE by enzymes like 5-hydroxyeicosanoid dehydrogenase (5-HEDH) further emphasizes its role in cancer biology, as 5-oxo-ETE is known to activate specific receptors involved in tumorigenesis .

3. Hormonal Regulation

In addition to its inflammatory and oncogenic roles, 5(S)-HETE influences hormonal secretion. It has been shown to stimulate the secretion of aldosterone and progesterone, indicating its involvement in endocrine functions .

Metabolic Pathways

The metabolism of 5(S)-HETE involves several enzymatic pathways:

- Conversion to 5-Oxo-ETE: This process occurs via the action of 5-HEDH, which converts the hydroxy group into a ketone group. This transformation is significant during oxidative stress when NADH levels are elevated .

- Formation of DiHETEs: The cytochrome P450 enzyme CYP4F3 metabolizes 5(S)-HETE into weaker bioactive products such as 5,20-diHETE, which are less effective in stimulating cellular responses .

Table: Summary of Research Findings on this compound

Propiedades

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-IWMWOOIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\[C@]([2H])(CCCC(=O)O)O)/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.